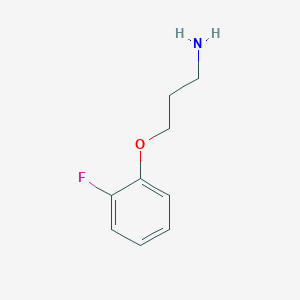
Pyridine, 2-(2-oxazolidinyl)- (6CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(2-oxazolidinyl)- (6CI): is a chemical compound with the molecular formula C8H10N2O . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound features a pyridine ring substituted with a 2-oxazolidinyl group, which is a five-membered ring containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(2-oxazolidinyl)- (6CI) typically involves the reaction of pyridine with an appropriate oxazolidinone derivative. One common method is the nucleophilic substitution reaction where pyridine is reacted with 2-chlorooxazolidinone under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 2-(2-oxazolidinyl)- (6CI) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-(2-oxazolidinyl)- (6CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine compounds.
Aplicaciones Científicas De Investigación
Pyridine, 2-(2-oxazolidinyl)- (6CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays. Its ability to interact with biological molecules makes it valuable in understanding biological processes.
Medicine: Pyridine, 2-(2-oxazolidinyl)- (6CI) derivatives have potential therapeutic applications. They can be used in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(2-oxazolidinyl)- (6CI) involves its interaction with specific molecular targets. The oxazolidinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting the compound’s reactivity and binding properties. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparación Con Compuestos Similares
Pyridine, 2-(2-oxazolidinyl)- (6CI) can be compared with other similar compounds, such as:
Pyridine, 2-(2-imidazolidinyl)-: This compound features an imidazolidinyl group instead of an oxazolidinyl group. The presence of different heteroatoms in the ring can lead to variations in chemical reactivity and biological activity.
Pyridine, 2-(2-thiazolidinyl)-: The thiazolidinyl group contains sulfur, which can impart different electronic properties and reactivity compared to the oxazolidinyl group.
Pyridine, 2-(2-pyrrolidinyl)-: This compound has a pyrrolidinyl group, which lacks the oxygen atom present in the oxazolidinyl group. This difference can affect the compound’s hydrogen bonding and overall reactivity.
The uniqueness of Pyridine, 2-(2-oxazolidinyl)- (6CI) lies in its specific combination of the pyridine ring and oxazolidinyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
100377-21-7 |
|---|---|
Fórmula molecular |
C8H10N2O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



